N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide
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Overview
Description
N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a fluoro-substituted phenyl ring, an adamantane derivative, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Fluoro-Methylphenyl Intermediate:
Adamantane Derivative Preparation: The adamantane derivative is synthesized through a series of reactions, including alkylation and functional group modifications.
Oxalamide Formation: The final step involves the coupling of the fluoro-methylphenyl intermediate with the adamantane derivative using oxalyl chloride and appropriate amine reagents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the adamantane moiety.
Reduction: Reduction reactions could target the oxalamide functional group, potentially converting it to an amine.
Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of new functional groups in place of the fluoro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluoro group and the adamantane moiety may enhance its binding affinity to certain proteins or enzymes, modulating their activity. The oxalamide functional group may also play a role in its bioactivity by facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-hydroxyadamantan-2-yl)methyl)oxalamide
Uniqueness
N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the fluoro-methylphenyl ring and the methoxyadamantane moiety may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-12-3-4-17(10-18(12)22)24-20(26)19(25)23-11-21(27-2)15-6-13-5-14(8-15)9-16(21)7-13/h3-4,10,13-16H,5-9,11H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFFSUWCXHMVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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